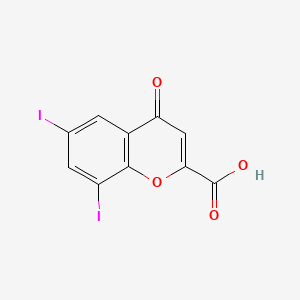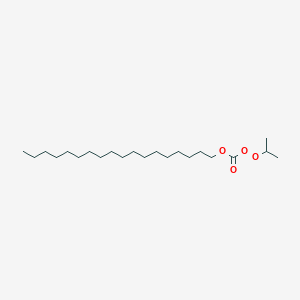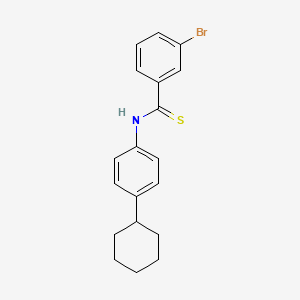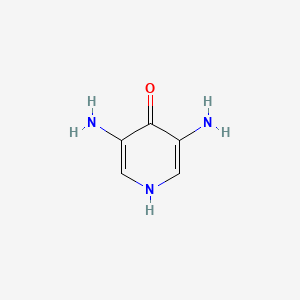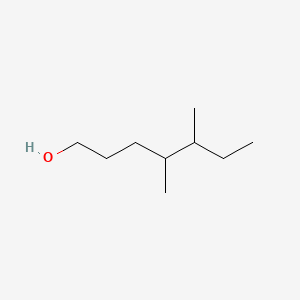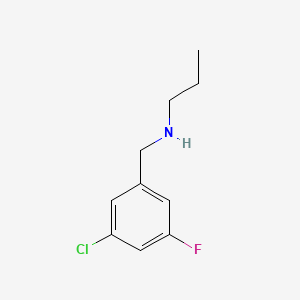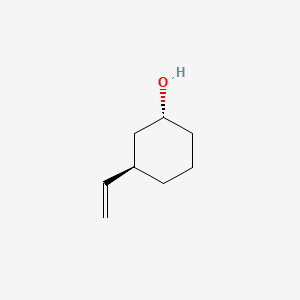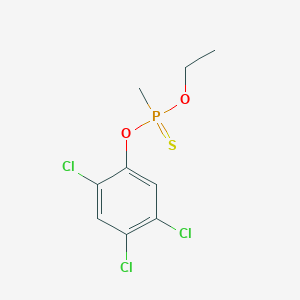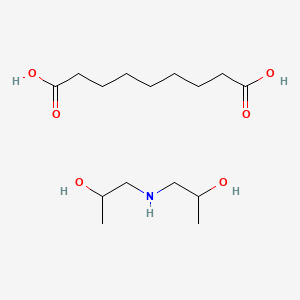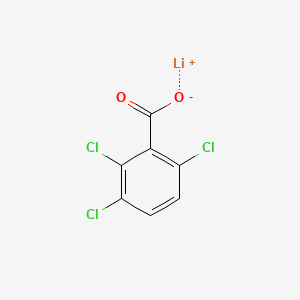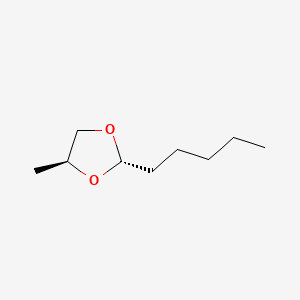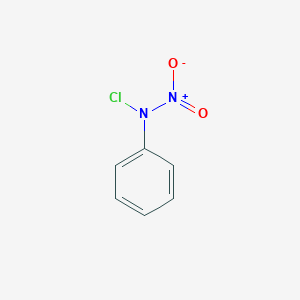
Chloronitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloronitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to an aniline ring. This compound is known for its yellowish to tan crystalline appearance and is used in various industrial applications, including the production of dyes and pharmaceuticals .
Preparation Methods
Chloronitroaniline can be synthesized through several methods. One common method involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, followed by high-pressure amination to yield 5-chloro-2-nitroaniline . Another method involves the acetylation of 2-nitroaniline followed by chlorination . Industrial production often employs these methods due to their efficiency and high yield.
Chemical Reactions Analysis
Chloronitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed from these reactions include amino derivatives and substituted anilines.
Scientific Research Applications
Chloronitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of azo dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of chloronitroaniline involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic substitution and reduction reactions .
Comparison with Similar Compounds
Chloronitroaniline can be compared with other nitroaniline derivatives, such as:
2-Nitroaniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
4-Nitroaniline: Similar to this compound but with the nitro group in a different position, affecting its reactivity and applications.
3-Chloro-4-nitroaniline: Contains both nitro and chloro groups but in different positions, leading to different chemical properties and uses.
This compound is unique due to the specific positioning of its functional groups, which confer distinct reactivity and applications in various fields.
Properties
CAS No. |
41587-36-4 |
|---|---|
Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
N-chloro-N-phenylnitramide |
InChI |
InChI=1S/C6H5ClN2O2/c7-8(9(10)11)6-4-2-1-3-5-6/h1-5H |
InChI Key |
LHHIALSOMNPUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N([N+](=O)[O-])Cl |
physical_description |
Chloronitroanilines are yellowish to tan colored crystalline. The solvent may be flammable. They are insoluble in water. They are toxic by inhalation and ingestion. They are used to make dyes and pharmaceuticals. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


